molecular formula C25H33N3O2 B11563778 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide

Cat. No.: B11563778
M. Wt: 407.5 g/mol
InChI Key: DPWVNXYWGVVYNS-UHFFFAOYSA-N
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Description

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of Substituents:

    Formation of the Amide Bond: The final step involves the coupling of the quinazolinone derivative with 2-propylpentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions, and the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-propylpentanamide can be compared with other quinazolinone derivatives, such as:

    2-Methyl-4(3H)-quinazolinone: Known for its anticonvulsant and sedative properties.

    6,7-Dimethoxy-4(3H)-quinazolinone: Studied for its potential as an anticancer agent.

    4-Aminoquinazoline: Used as a precursor in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C25H33N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]-2-propylpentanamide

InChI

InChI=1S/C25H33N3O2/c1-5-7-19(8-6-2)24(30)28-25-26-15-21-22(27-25)13-20(14-23(21)29)18-11-9-17(10-12-18)16(3)4/h9-12,15-16,19-20H,5-8,13-14H2,1-4H3,(H,26,27,28,30)

InChI Key

DPWVNXYWGVVYNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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